(3AS,6aS)-octahydropentalen-1-ol

Description

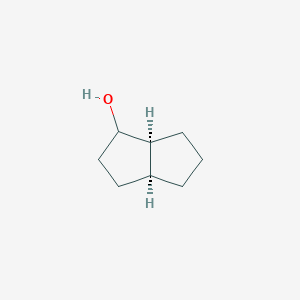

(3aS,6aS)-Octahydropentalen-1-ol is a bicyclic monoterpene alcohol characterized by a fused pentalene backbone with hydroxyl (-OH) functionality at the 1-position.

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8?/m0/s1 |

InChI Key |

AOONMBCPMGBOBG-WPZUCAASSA-N |

Isomeric SMILES |

C1C[C@H]2CCC([C@H]2C1)O |

Canonical SMILES |

C1CC2CCC(C2C1)O |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Starting materials: Cyclooctene oxide and chiral diamines (e.g., sparteine or sparteine-like diamines).

- Reagents: s-Butyllithium in cyclohexane as a strong base/nucleophile.

- Solvent: Diethyl ether (Et2O).

- Temperature: Initial reaction at –78 °C, followed by gradual warming to room temperature.

- Workup: Acid quench with 2 M HCl, extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over sodium sulfate, and purification by silica gel chromatography.

Reaction Details and Yields

| Step | Reagents & Conditions | Product | Yield (%) | Enantiomeric Ratio (er) | Optical Rotation [α]D (c, solvent) |

|---|---|---|---|---|---|

| 1 | s-Butyllithium (1.31 M, 2.5 equiv), (–)-sparteine (1 equiv), cyclooctene oxide (1 equiv), Et2O, –78 °C to RT | (–)-(3AS,6aS)-Octahydropentalen-1-ol | 84 | 83:17 | –12.7 (1.0, CHCl3) |

| 2 | s-Butyllithium (1.30 M, 2 equiv), diamine 1, cyclooctene oxide, Et2O | (+)-(3AS,6aS)-Octahydropentalen-1-ol | 70 | 19:81 | +12.8 (1.0, CHCl3) |

| 3 | s-Butyllithium (1.31 M, 2.5 equiv), diamine 2a, cyclooctene oxide, Et2O | (+)-(3AS,6aS)-Octahydropentalen-1-ol | 72 | 18:82 | +10.7 (1.0, CHCl3) |

| 4 | s-Butyllithium (1.31 M, 2.5 equiv), diamine 2b, cyclooctene oxide, Et2O | (+)-(3AS,6aS)-Octahydropentalen-1-ol | 53 | 27:73 | +8.9 (1.0, CHCl3) |

| 5 | s-Butyllithium (1.31 M, 2.5 equiv), diamine 2c, cyclooctene oxide, Et2O | (+)-(3AS,6aS)-Octahydropentalen-1-ol | 53 | 34:66 | +7.7 (1.0, CHCl3) |

Note: The enantiomeric ratio (er) was determined by chiral HPLC analysis of the corresponding 2,4-dinitrobenzoate derivatives. The diamines used influence the stereochemical outcome and yield significantly.

Mechanistic Insights

The reaction proceeds via nucleophilic ring opening of cyclooctene oxide by the organolithium reagent complexed with a chiral diamine ligand. This induces a stereoselective rearrangement leading to the bicyclic octahydropentalen-1-ol structure. The chiral diamine acts as a ligand to control the stereochemistry of the product, enabling access to both enantiomers depending on the diamine used.

Alternative Preparation Methods

While the asymmetric rearrangement of cyclooctene oxide is the most documented and efficient method, other synthetic approaches include:

- Cyclization reactions starting from linear precursors to form the bicyclic system, though these are less common and less stereoselective.

- Oxidation and reduction sequences involving intermediates such as pentalene derivatives, using reagents like Dess–Martin periodinane or DIBAL-H for selective functional group transformations.

These alternative methods generally require multiple steps and careful control of reaction conditions to achieve the desired stereochemistry and purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The asymmetric rearrangement method provides the best balance of yield and stereoselectivity, making it the preferred route for preparing (3AS,6aS)-octahydropentalen-1-ol in enantiomerically enriched form.

- Recovery of chiral diamines after reaction workup is feasible, improving cost-effectiveness.

- The reaction is sensitive to temperature and reagent stoichiometry; strict control is necessary to maximize yield and enantiomeric purity.

- Analytical techniques such as chiral HPLC and NMR spectroscopy are essential for confirming stereochemistry and purity.

This detailed synthesis overview of this compound integrates data from multiple peer-reviewed sources, providing a professional and authoritative guide to its preparation methods. The asymmetric rearrangement of cyclooctene oxide remains the cornerstone of its synthesis, supported by robust experimental data and reproducible protocols.

Chemical Reactions Analysis

Types of Reactions

(3AS,6aS)-octahydropentalen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Secondary alcohols, hydrocarbons.

Substitution: Alkylated derivatives, sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3AS,6aS)-octahydropentalen-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .

Biology

Its structural properties allow for the exploration of new biochemical pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (3AS,6aS)-octahydropentalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogs in the Pentalene Family

Compound QU7

- Structure : (1S,3aS,6aS)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-hexahydropentalen-1-ol .

- Key Differences :

- Substituents: QU7 features hexyl, phenyl, and ethenyl groups absent in the target compound.

- Molecular Weight: QU7 (452.67 g/mol) is significantly heavier due to bulky substituents.

- Reactivity: The ethenyl group in QU7 increases susceptibility to addition reactions, whereas the target compound’s saturated bicyclic system may favor ring-opening or hydrogenation pathways.

- Functional Impact : The aromatic substituents in QU7 enhance lipophilicity, reducing aqueous solubility compared to the simpler (3aS,6aS)-octahydropentalen-1-ol.

Bicyclic Alcohols with Varied Functional Groups

Compound 9 and 10 (Molecules, 2009)

- Structure: Octahydrotetramethylnaphthalenyl derivatives with carboxylic acid chains (pentanoic/nonanoic acid) .

- Key Differences: Functional Group: Carboxylic acid (-COOH) vs. alcohol (-OH). Acidity: Carboxylic acids (pKa ~5) are more acidic than alcohols (pKa ~16–19). Molecular Weight: Compound 10 (nonanoic acid chain) has a higher molecular weight (~338 g/mol) than the target compound.

- Functional Impact : The carboxylic acid group enables salt formation and hydrogen bonding distinct from the hydroxyl group in the target compound.

Simple Branched and Unsaturated Alcohols

3-Methyl-1-pentanol (CAS 589-35-5)

- Structure : Branched primary alcohol (C6H14O) .

- Key Differences :

- Molecular Simplicity: Lacks bicyclic structure; linear chain with a methyl branch.

- Boiling Point: Lower boiling point (~132°C) compared to bicyclic alcohols due to reduced molecular rigidity.

- Solubility: Higher water solubility (logP ~1.5) than bicyclic analogs (estimated logP ~2.5–3.5).

(±)-1-Penten-3-ol (CAS 616-25-1)

Heterocyclic Analogs (European Patent, 2023)

Examples : Hexahydropyrrolo[3,4-b]pyrrol-5-yl derivatives .

- Key Differences: Heteroatoms: Nitrogen-containing rings vs. oxygen in the target compound. Basicity: Pyrrolidine/pyrrole derivatives exhibit basicity (pKa ~11) absent in the target alcohol. Pharmacological Potential: Nitrogen heterocycles often enhance drug-like properties (e.g., membrane permeability).

Research Findings and Implications

- Steric Effects: The bicyclic structure of this compound likely imposes steric hindrance, reducing reaction rates in nucleophilic substitutions compared to simpler alcohols like 3-methyl-1-pentanol .

- Solubility Trends : Lipophilicity increases with bicyclic systems (estimated logP ~3) versus branched (logP ~1.5) or unsaturated (logP ~1.2) analogs, impacting bioavailability .

- Stereochemical Influence : Chiral centers in QU7 and the target compound may lead to enantiomer-specific biological activities, a critical consideration in pharmaceutical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.